molecular formula C7H7BrN2O2 B582386 5-Bromo-2-ethyl-3-nitropyridine CAS No. 1211591-74-0

5-Bromo-2-ethyl-3-nitropyridine

Cat. No.: B582386
CAS No.: 1211591-74-0
M. Wt: 231.049
InChI Key: JDMZSVDTYPUKEX-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-3-nitropyridine is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 5-position, an ethyl group at the 2-position, and a nitro group at the 3-position of the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethyl-3-nitropyridine typically involves the bromination of 2-ethyl-3-nitropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 5-Bromo-2-ethyl-3-aminopyridine.

    Oxidation: 5-Bromo-2-carboxy-3-nitropyridine or 5-Bromo-2-formyl-3-nitropyridine.

Scientific Research Applications

5-Bromo-2-ethyl-3-nitropyridine is utilized in several scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: In the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

    5-Bromo-2-nitropyridine: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and binding properties.

    2-Ethyl-3-nitropyridine: Lacks the bromine atom, which may affect its ability to participate in substitution reactions.

    5-Bromo-2-ethylpyridine: Lacks the nitro group, which significantly changes its electronic properties and reactivity.

Uniqueness: 5-Bromo-2-ethyl-3-nitropyridine is unique due to the combination of the bromine, ethyl, and nitro groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

5-bromo-2-ethyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-2-6-7(10(11)12)3-5(8)4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMZSVDTYPUKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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